Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)-

Description

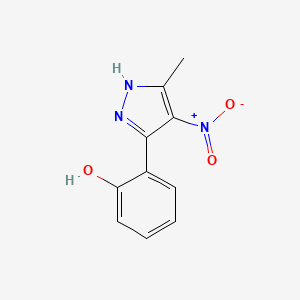

Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- (molecular formula: C₁₀H₉N₃O₃) is a phenolic derivative featuring a pyrazole ring substituted with a methyl group at position 5 and a nitro group at position 2. The phenol moiety is attached at position 2 of the pyrazole ring.

Properties

CAS No. |

102645-74-9 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-(5-methyl-4-nitro-1H-pyrazol-3-yl)phenol |

InChI |

InChI=1S/C10H9N3O3/c1-6-10(13(15)16)9(12-11-6)7-4-2-3-5-8(7)14/h2-5,14H,1H3,(H,11,12) |

InChI Key |

WKUCQDQOGKRBMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine Selection and Functionalization

Methylhydrazine or its derivatives are reacted with a 1,3-diketone precursor containing the phenol moiety. For example, 2-hydroxyacetophenone derivatives undergo condensation with methylhydrazine in ethanol under reflux (70–80°C, 6–8 hours) to form the pyrazole core. The nitro group is introduced either during hydrazine preparation or via post-cyclization nitration.

Key Reaction Parameters :

Nitration of the Pyrazole Intermediate

Post-cyclization nitration employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to selectively introduce the nitro group at the 4-position of the pyrazole ring. The methyl group at the 5-position directs nitration to the adjacent 4-position due to its electron-donating effect.

Yield Optimization :

- Stoichiometry : A 1:1.2 molar ratio of pyrazole to HNO₃ maximizes nitro incorporation while minimizing decomposition.

- Purification : Recrystallization from isopropanol-water (2:1 v/v) yields 65–72% pure product.

Chalcone Intermediate-Based Synthesis

Chalcones (α,β-unsaturated ketones) serve as precursors for pyrazole formation via hydrazine cyclization. This two-step approach is widely used for its regioselectivity.

Chalcone Synthesis

A substituted acetophenone (e.g., 2-hydroxy-5-methylacetophenone) reacts with an aromatic aldehyde (e.g., nitrobenzaldehyde) in ethanol under basic conditions (NaOH, 40–50°C, 4–6 hours) to form the chalcone intermediate.

Critical Considerations :

- Base Concentration : 10–15% NaOH ensures deprotonation of the acetophenone methyl group.

- Solvent Polarity : Ethanol facilitates Michael addition, while DMF accelerates aldol condensation.

Nucleophilic Aromatic Substitution (NAS)

NAS enables direct coupling of pre-formed nitro-pyrazole derivatives with phenol moieties. This method is preferred for late-stage functionalization.

Pyrazole Halide Preparation

5-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is synthesized by treating the corresponding pyrazole carboxylic acid with thionyl chloride (SOCl₂, 60°C, 3 hours).

Phenolic Coupling

The pyrazole halide reacts with 2-hydroxyphenol derivatives in polar aprotic solvents (DMF, DMSO) with potassium carbonate (K₂CO₃) as a base (100–120°C, 12–24 hours).

Optimization Insights :

- Solvent Choice : DMF enhances nucleophilicity of the phenolic oxygen.

- Temperature : Reactions at 120°C reduce side products (e.g., esterification).

Yield Comparison :

| Coupling Partner | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 2-Hydroxyphenol | DMF | 12 | 72 |

| 2-Hydroxy-5-methylphenol | DMSO | 18 | 68 |

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods to improve sustainability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20–30 minutes) accelerates cyclocondensation of hydrazines and diketones, reducing reaction times from hours to minutes.

Advantages :

Biocatalytic Methods

Lipase enzymes (e.g., Candida antarctica) catalyze esterification and cyclization steps in aqueous media (pH 7–8, 37°C), though yields remain moderate (40–50%).

Industrial-Scale Production

Continuous Flow Reactors

Tubular reactors with immobilized catalysts (e.g., H-ZSM-5 zeolite) enable continuous synthesis of pyrazole intermediates at 120°C and 10 bar pressure, achieving 85% conversion per pass.

Waste Minimization Strategies

- Solvent Recycling : Ethanol and DMF are recovered via distillation (90% efficiency).

- Byproduct Utilization : Nitration waste (H₂SO₄) is neutralized to produce fertilizers.

Analytical Validation of Synthesis

Spectroscopic Characterization

Chromatographic Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30 v/v) confirms ≥98% purity for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenol ring.

Major Products Formed

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

- Nitro Group Impact : The nitro substituent in the target compound is a strong electron-withdrawing group, which may increase reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., methyl or methoxy) in analogs like .

- Fluorine Substitution : Fluorinated analogs (e.g., ) often display enhanced metabolic stability and binding affinity in biological systems.

Spectroscopic Characterization

- NMR Shifts: In pestalafuranone F (), alkylation of an oxymethine (δH 4.53 ppm to δH 2.28 ppm) caused a Δ −41.4 ppm downfield shift in carbon signals. Similar effects may occur in the target compound due to nitro group deshielding. Electronegativity correlations () suggest that nitro groups would significantly alter ¹H/¹³C-NMR shifts compared to less electronegative substituents (e.g., methyl in ).

Q & A

Q. What are the common synthetic routes for preparing 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)phenol, and how are intermediates characterized?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions or Mannich reactions. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol (a structurally related compound) was synthesized via a Mannich reaction using N,N'-bis(methoxymethyl)diaza-18-crown-6 and phenolic precursors . Characterization typically employs:

- NMR spectroscopy : To confirm regiochemistry and substituent positions.

- HPLC : For purity assessment (>97% by HPLC, as noted in commercial catalogs) .

- Elemental analysis : To verify stoichiometry.

Q. What spectroscopic techniques are critical for confirming the structure of nitro-substituted pyrazole-phenol derivatives?

Key techniques include:

- FTIR : Identification of nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹) and phenolic O–H bands (~3200–3600 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 1H- vs. 2H-pyrazole tautomers). For example, torsion angles and unit cell parameters from single-crystal studies (e.g., P2₁/n space group, a = 12.1361 Å, b = 10.9072 Å) validate molecular geometry .

Q. How is purity assessed for nitro-pyrazole derivatives, and what challenges arise during chromatographic separation?

Purity is assessed via:

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 449.45 for C₂₇H₁₉N₃O₄) .

- Reverse-phase HPLC : Challenges include peak broadening due to nitro group polarity. Optimizing mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improves resolution .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR or computational modeling results?

Discrepancies between experimental and computational data (e.g., predicted vs. observed dihedral angles) are addressed by:

Q. What strategies optimize the crystallization of nitro-pyrazole-phenol compounds for structural studies?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature control : Crystallization at 173 K reduces thermal motion, improving data quality (e.g., R factor = 0.037) .

- Additives : Crown ethers or ionic liquids can stabilize π-π stacking interactions in nitro-aromatic systems .

Q. How do steric and electronic effects influence the reactivity of the nitro group in this compound?

- Steric hindrance : The 4-nitro group in the pyrazole ring may hinder electrophilic substitution at the 3-position.

- Electronic effects : Nitro groups deactivate the pyrazole ring toward nucleophilic attack but enhance hydrogen-bonding interactions (e.g., O–H···O hydrogen bonds with phenolic OH) .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.